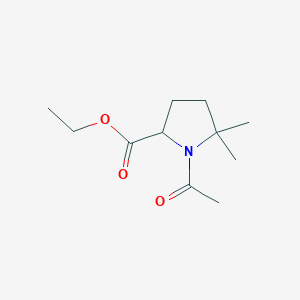

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate

Description

Properties

CAS No. |

1333222-18-6 |

|---|---|

Molecular Formula |

C11H19NO3 |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C11H19NO3/c1-5-15-10(14)9-6-7-11(3,4)12(9)8(2)13/h9H,5-7H2,1-4H3 |

InChI Key |

BDEXMBDFQJSQJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(N1C(=O)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate typically involves the reaction of 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Research indicates that derivatives of pyrrolidine compounds, including ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate, exhibit various biological activities. Some notable effects include:

- Antiviral Properties : Compounds related to this structure have been explored for their antiviral effects. For instance, certain pyrrolidine derivatives have shown promise in inhibiting viral replication processes, suggesting potential applications in antiviral drug development .

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which are beneficial for combating oxidative stress in biological systems .

Therapeutic Potential

The compound's unique structure allows for interactions with biological targets, making it a candidate for further investigation in therapeutic contexts. The following areas are of particular interest:

- Neuroprotective Agents : The ability of pyrrolidine derivatives to interact with neurotransmitter systems suggests potential applications in neuroprotection and treatment of neurodegenerative diseases.

- Anti-inflammatory Effects : this compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various synthetic pathways:

Synthesis of Related Compounds

The compound can be synthesized through multiple methods involving established organic chemistry techniques. For example:

- Reactions with Nucleophiles : The compound can undergo nucleophilic substitutions to form new derivatives with enhanced biological activity or altered pharmacokinetic properties .

Building Block for Complex Molecules

Due to its structural characteristics, this compound can act as a building block for more complex molecules used in medicinal chemistry. This includes the synthesis of novel compounds aimed at specific therapeutic targets.

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5,5-Dimethylpyrrolidine-2-carboxylate

Key Differences :

- Structure: Lacks the acetyl group at the 1-position (CAS: 1333222-32-4, molecular formula C₉H₁₇NO₂, molecular weight 171.24 g/mol) .

- Physical Properties :

- Density : 1.0±0.1 g/cm³ (vs. unreported for the acetylated derivative).

- Boiling Point : 211.2±33.0 °C (vs. unreported for acetylated compound).

- Flash Point : 81.6±25.4 °C (vs. unreported).

- Synthesis and Availability : This compound is commercially available as a stock item, suggesting easier synthesis and stability compared to its acetylated counterpart .

This makes it a more versatile intermediate for reactions requiring nucleophilic attack at the pyrrolidine nitrogen.

Pyrrolopyridine-Based Esters

Examples :

Key Differences :

- Core Structure : These compounds feature a fused pyrrolopyridine ring system instead of a simple pyrrolidine.

- Synthesis : Both were synthesized in 60% yield, comparable to typical yields for pyrrolidine derivatives.

Functional Implications: The pyrrolopyridine scaffold is prevalent in pharmaceuticals (e.g., kinase inhibitors), suggesting these derivatives may have greater bioactivity compared to the non-aromatic pyrrolidine analogs.

General Trends in Pyrrolidine Derivatives

Biological Activity

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by its five-membered ring, which includes an acetyl group and an ethyl ester, contributing to its distinctive chemical properties. Recent studies have highlighted various biological activities associated with this compound and its derivatives, suggesting potential therapeutic applications.

Anticancer Properties

Research indicates that compounds with a pyrrolidine structure, including this compound, exhibit promising anticancer activities. A study evaluating several derivatives found that certain compounds demonstrated significant cytotoxic effects against human lung adenocarcinoma cells (A549) when compared to standard chemotherapeutic agents like cisplatin. The structure of these compounds was crucial for their anticancer efficacy, with specific substitutions enhancing their activity against cancer cells while minimizing toxicity to non-cancerous cells .

Antiviral Activity

There is also emerging evidence supporting the antiviral potential of pyrrolidine derivatives. Compounds related to this compound have been explored for their ability to inhibit viral replication. For instance, certain structural modifications have been shown to enhance the activity against viruses, which could be leveraged in the development of new antiviral therapies .

Antioxidant and Antibacterial Effects

In addition to anticancer and antiviral properties, some studies have reported antioxidant and antibacterial activities associated with pyrrolidine derivatives. The antioxidant properties are beneficial in mitigating oxidative stress-related diseases, while antibacterial effects suggest potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with acetyl group | Anticancer, antiviral |

| Ethyl 2,4-dimethylpyrrolidine-3-carboxylate | Similar pyrrolidine ring | Varies; potential anticancer activity |

| Ethyl 1-benzoyl-5-methylpyrrolidine-2-carboxylate | Benzoyl group instead of acetyl | Enhanced lipophilicity; possible therapeutic use |

| Ethyl 4-methylpyrrolidine-3-carboxylic acid | Lacks acetyl group | Different reactivity patterns; potential uses |

This table illustrates the diversity within the pyrrolidine family and highlights how variations in structure can influence biological activity.

Study on Anticancer Activity

A notable study investigated the anticancer effects of various pyrrolidine derivatives on A549 lung cancer cells. The results showed that specific modifications to the pyrrolidine structure significantly increased cytotoxicity while reducing adverse effects on normal cells. For example, a compound with a free amino group exhibited higher potency than its acetylated counterpart .

Research on Antiviral Properties

Another research effort focused on synthesizing new pyrrolidine derivatives aimed at combating viral infections. The study reported that certain compounds displayed significant inhibition of viral replication in vitro, suggesting their potential as lead candidates for further development as antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.